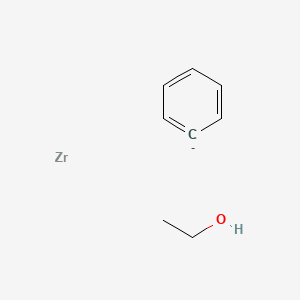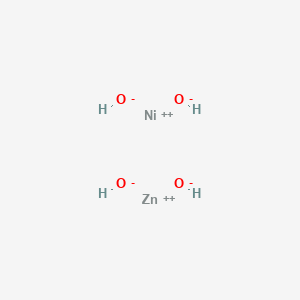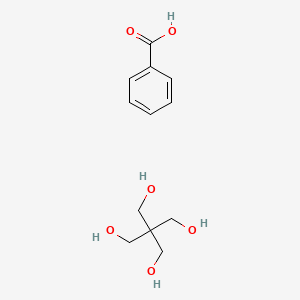
1,3-Dicyclohexylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is characterized by two cyclohexyl groups attached to a butane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
1,3-Dicyclohexylbutane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 1,3-dibromobutane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial production methods may involve the catalytic hydrogenation of 1,3-dicyclohexyl-2-butene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product.
Analyse Chemischer Reaktionen
1,3-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This process can lead to the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur when this compound is treated with halogens like chlorine or bromine. The reaction conditions often involve the use of a solvent like carbon tetrachloride and may require UV light to initiate the reaction.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of conformational analysis and steric effects due to its bulky cyclohexyl groups.
Biology: Research involving lipid membranes and hydrophobic interactions often utilizes this compound to understand the behavior of similar hydrophobic molecules.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that require hydrophobic interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Dicyclohexylbutane is primarily related to its hydrophobic nature and steric bulk. In chemical reactions, the cyclohexyl groups can create significant steric hindrance, affecting the reactivity and selectivity of the compound. This steric effect is often exploited in synthetic chemistry to control reaction pathways and product distributions.
Vergleich Mit ähnlichen Verbindungen
1,3-Dicyclohexylbutane can be compared with other similar compounds, such as:
1,1-Dicyclohexylbutane: This compound has a similar structure but differs in the position of the cyclohexyl groups. It exhibits different chemical reactivity and physical properties.
1,3-Dicyclohexylpropane: With one less carbon in the backbone, this compound shows variations in its conformational flexibility and steric effects.
1,3-Dicyclohexylpentane: This compound has an additional carbon in the backbone, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and hydrophobic properties that are valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
41851-35-8 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
4-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
QYUDFQUDLLTCAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


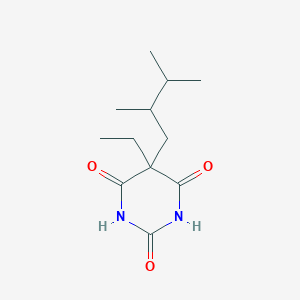


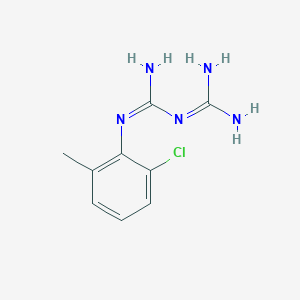
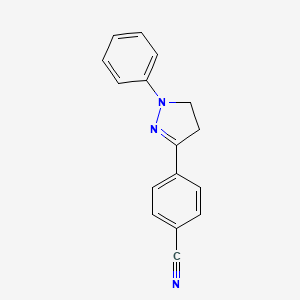

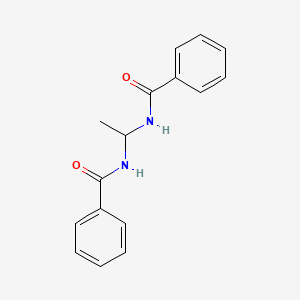
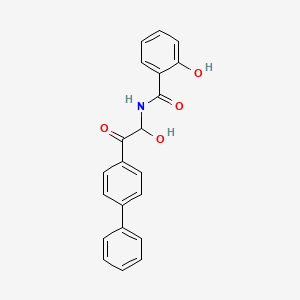

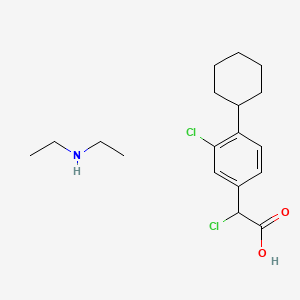
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
